molecular formula C13H11N3O6S B12792725 N-(2,4-Dinitrophenyl)-4-methylbenzene-1-sulfonamide CAS No. 19044-84-9

N-(2,4-Dinitrophenyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B12792725
CAS No.: 19044-84-9
M. Wt: 337.31 g/mol
InChI Key: BSMGLWLOVYYCNM-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)-4-methylbenzene-1-sulfonamide is an organic compound characterized by the presence of a dinitrophenyl group and a sulfonamide group attached to a methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dinitrophenyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 2,4-dinitrophenylhydrazine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dinitrophenyl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

    Oxidation: Potassium permanganate in an acidic or neutral medium.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used; for example, replacing the sulfonamide group with an alkoxide yields an ether.

    Reduction: The reduction of nitro groups yields the corresponding amines.

    Oxidation: Oxidation of the methyl group yields a carboxylic acid.

Scientific Research Applications

N-(2,4-Dinitrophenyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-Dinitrophenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The pathways involved may include the disruption of metabolic processes or signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A related compound used in the detection of carbonyl compounds.

    4-Methylbenzenesulfonyl Chloride: A precursor in the synthesis of sulfonamides.

    2,4-Dinitrophenylhydrazone Derivatives: Compounds used in various analytical applications.

Uniqueness

N-(2,4-Dinitrophenyl)-4-methylbenzene-1-sulfonamide is unique due to its combined structural features of a dinitrophenyl group and a sulfonamide group attached to a methylbenzene ring.

Properties

CAS No.

19044-84-9

Molecular Formula

C13H11N3O6S

Molecular Weight

337.31 g/mol

IUPAC Name

N-(2,4-dinitrophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H11N3O6S/c1-9-2-5-11(6-3-9)23(21,22)14-12-7-4-10(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3

InChI Key

BSMGLWLOVYYCNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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